molecular formula C12H14N2O B8702880 2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one CAS No. 89733-50-6

2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one

Cat. No.: B8702880
CAS No.: 89733-50-6
M. Wt: 202.25 g/mol
InChI Key: IOHQOPKWUWPINL-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by its unique structure, which includes two pyridine rings connected by a dihydro bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It finds applications in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

    2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    4,4’-Bipyridine: Known for its use in coordination chemistry and as a ligand in metal-organic frameworks.

    3,3’-Bipyridine: Similar in structure but with different electronic properties due to the position of the nitrogen atoms.

Uniqueness: 2,5-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one is unique due to its specific substitution pattern and the presence of a dihydro bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other bipyridine derivatives may not be suitable.

Properties

CAS No.

89733-50-6

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3,6-dimethyl-5-pyridin-4-yl-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C12H14N2O/c1-8-7-11(9(2)14-12(8)15)10-3-5-13-6-4-10/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

IOHQOPKWUWPINL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(NC1=O)C)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 35 g of 1-(4-pyridinyl)-2-propanone, 25 g of α-methylacrylamide, 30 g of potassium-tert.-butoxide and 250 ml of p-dioxane was stirred at ambient temperature for 40 minutes during which time an exothermic reaction occurred. The reaction mixture was then heated on a steam bath for 90 minutes and stripped to dryness on a rotary evaporator. To the residue was added 200 ml of water and the aqueous mixture was acidified with acetic acid. The product was extracted with chloroform (two 300 ml portions) and the combined extracts stripped to dryness in vacuo. The gummy solid was dissolved in 200 ml of isopropyl alcohol, the hot solution treated with decolorizing charcoal and filtered, and the filtrate diluted with 300 ml of n-hexane. The crystalline precipitate was collected and dried in an oven at 80° C. to yield 25.4 g of 3,4-dihydro-3,6-dimethyl-5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 148°-150° C. A second crop of 4.3 g, m.p. 147-150, was obtained from the mother liquor. The nmr spectrum of the product was consistent with the assigned structure.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
potassium tert.-butoxide
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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